REACTION_CXSMILES
|
C([O:3][C:4](=[O:19])[CH:5]([C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=1)[C:6]([C:8]([F:11])([F:10])[F:9])=[CH2:7])C.C(OC(=O)C(C1C=CC(Cl)=CC=1)C(C(F)(F)F)C)C>>[Cl:18][C:15]1[CH:14]=[CH:13][C:12]([CH:5]([CH:6]([C:8]([F:9])([F:10])[F:11])[CH3:7])[C:4]([OH:19])=[O:3])=[CH:17][CH:16]=1
|
Name
|
Ethyl-2-(4-chlorophenyl)-3-(trifluoromethyl)-but-3-enoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=C)C(F)(F)F)C1=CC=C(C=C1)Cl)=O
|
Name
|
ethyl-2-(4-chlorophenyl)-3-(trifluoromethyl)-butanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(C)C(F)(F)F)C1=CC=C(C=C1)Cl)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)O)C(C)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:3][C:4](=[O:19])[CH:5]([C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=1)[C:6]([C:8]([F:11])([F:10])[F:9])=[CH2:7])C.C(OC(=O)C(C1C=CC(Cl)=CC=1)C(C(F)(F)F)C)C>>[Cl:18][C:15]1[CH:14]=[CH:13][C:12]([CH:5]([CH:6]([C:8]([F:9])([F:10])[F:11])[CH3:7])[C:4]([OH:19])=[O:3])=[CH:17][CH:16]=1
|
Name
|
Ethyl-2-(4-chlorophenyl)-3-(trifluoromethyl)-but-3-enoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=C)C(F)(F)F)C1=CC=C(C=C1)Cl)=O
|
Name
|
ethyl-2-(4-chlorophenyl)-3-(trifluoromethyl)-butanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(C)C(F)(F)F)C1=CC=C(C=C1)Cl)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)O)C(C)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |